Phytonadiol Sodium Diphosphate, also known as Menadiol Sodium Diphosphate, is a derivative of Vitamin K, specifically a water-soluble form of Vitamin K1. This compound plays a crucial role in various biological processes, primarily in blood coagulation. It is classified as a vitamin and is essential for the synthesis of certain proteins that regulate blood clotting.
Phytonadiol Sodium Diphosphate is synthesized from menadione, which is a synthetic form of Vitamin K. Menadione can be derived from natural sources such as green leafy vegetables and certain oils, or it can be produced through chemical synthesis. The compound is prevalent in pharmaceutical formulations aimed at treating Vitamin K deficiencies.
The synthesis of Phytonadiol Sodium Diphosphate involves several steps:
The reaction conditions typically involve heating under reflux and maintaining an inert atmosphere to prevent oxidation. Yields can vary based on the purity of starting materials and reaction times.
Phytonadiol Sodium Diphosphate participates in several key reactions:
The stability of Phytonadiol Sodium Diphosphate is influenced by pH and temperature, with degradation occurring under extreme conditions (high pH or prolonged exposure to light).
Phytonadiol Sodium Diphosphate functions primarily as a cofactor in the synthesis of Vitamin K-dependent clotting factors (II, VII, IX, and X). Its mechanism involves:
The action of Phytonadiol Sodium Diphosphate can be detected within hours after administration, with prothrombin levels returning to normal within 12 to 14 hours in deficient individuals.
Phytonadiol Sodium Diphosphate has several scientific uses:
Phytonadiol Sodium Diphosphate represents a pivotal advancement in water-soluble vitamin K analogues. Its nomenclature reflects a systematic transition from plant-derived phylloquinone (vitamin K₁) to synthetic menadione-based structures. Phylloquinone, isolated initially from alfalfa (Medicago sativa), features a naphthoquinone ring with a phytyl side chain ( [2] [7]). Early purification relied on chromatographic techniques using adsorbents like silicic acid, aluminum oxide, and reversed-phase polyethylene powder to isolate the natural vitamers ( [7]).
The term "phytonadione" (or phytomenadione) emerged to describe synthetic vitamin K₁, standardized in pharmacopeias as 2-methyl-3-phytyl-1,4-naphthoquinone ( [1] [2]). For enhanced solubility, reduction of the naphthoquinone ring yielded menadiol (vitamin K₃ hydroquinone), which was subsequently phosphorylated. The diphosphate esterification produced menadiol sodium diphosphate, marketed as Kappadione and synonymous with phytonadiol sodium diphosphate ( [5]). This naming harmonizes:
Table 1: Nomenclature Evolution of Vitamin K Compounds
| Era | Designation | Chemical Structure | Solubility |
|---|---|---|---|
| 1930s | Phylloquinone | 2-Methyl-3-phytyl-1,4-naphthoquinone | Lipid-soluble |
| 1940s | Menadione (K₃) | 2-Methyl-1,4-naphthoquinone | Limited water solubility |
| 1950s | Menadiol Sodium Diphosphate | Tetrasodium (2-methyl-4-phosphonatooxynaphthalen-1-yl) phosphate | Water-soluble |
| Modern | Phytonadiol Sodium Diphosphate | Synonymous with menadiol sodium diphosphate | High water solubility |
The development of water-soluble vitamin K analogues was driven by limitations of lipid-soluble phylloquinone in malabsorptive conditions. Early patents focused on emulsification techniques, such as US10028921B1, which disclosed phytonadione compositions using polyoxyethylated castor oil or polysorbate to enhance dispersion ( [1]). However, true molecular solubility required chemical modification of the menadione core.
Eli Lilly and Company pioneered menadiol sodium diphosphate (branded as Kappadione), securing pre-1982 FDA approval ( [5]). Key patent claims covered:
This compound addressed biliary obstruction and sprue, where bile salt deficiency impairs phylloquinone absorption ( [4]). Later patents (e.g., US10624870B2) explored analogues for non-coagulation applications, though phytonadiol diphosphate remained specific to hypoprothrombinemia ( [6]). Market discontinuation in North America followed due to neonatal safety concerns (unrelated to efficacy) and shifting therapeutic preferences ( [5]).
Table 2: Key Patents for Water-Soluble Vitamin K Analogues
| Patent/Innovation | Focus | Chemical Advance | Status |
|---|---|---|---|
| Pre-1982 (Eli Lilly) | Menadiol sodium diphosphate synthesis | Diphosphate esterification of menadiol | Discontinued |
| US10028921B1 | Phylloquinone emulsions | Polyethoxylated surfactants | Active |
| US10624870B2 | Lipid metabolism modifiers | EPA/DHA derivatives (non-K analogues) | Active |
Phytonadiol sodium diphosphate’s pharmacopeial journey illustrates evolving quality standards for synthetic vitamins. Initially classified as menadiol sodium phosphate in early pharmacopeias, inconsistencies arose in:
Harmonization accelerated under ICH guidelines, mandating:
The USP adopted "phytonadione" for vitamin K₁ but retained menadiol sodium diphosphate for the water-soluble derivative, while JP/Ph. Eur. designated it menatetrenone diphosphate ( [1]). Modern monographs require:
Extraction and purification protocols evolved to include:
Table 3: Pharmacopeial Standards for Phytonadiol Sodium Diphosphate
| Pharmacopeia | Current Name | Key Tests | Purification Methods |
|---|---|---|---|
| USP-NF | Menadiol Sodium Diphosphate | Heavy metals <10 ppm, Residual solvents (GC) | Reversed-phase chromatography |
| Ph. Eur. | Menadiol sodium phosphate | Free phosphate <1.0%, Water (KF) <8% | Ion-exchange, Crystallization |
| JP | Menatetrenone diphosphate | Biological potency (clotting assay) | Solvent extraction |
Comprehensive Compound Nomenclature
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: